![molecular formula C13H8ClF4NS B2522168 2-[(3-Chloro-2-fluorobenzyl)thio]-5-(trifluoromethyl)pyridine CAS No. 259655-18-0](/img/structure/B2522168.png)

2-[(3-Chloro-2-fluorobenzyl)thio]-5-(trifluoromethyl)pyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

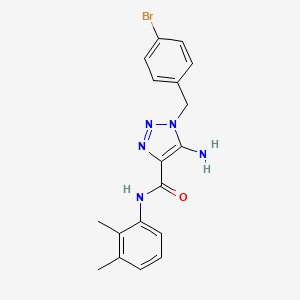

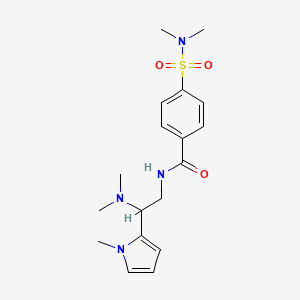

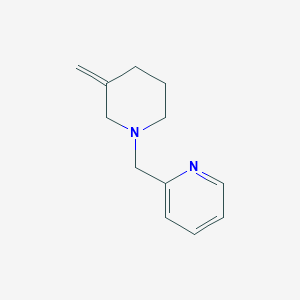

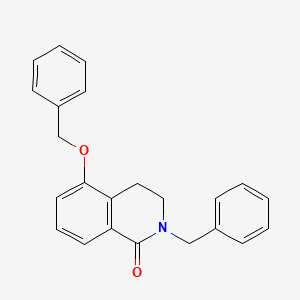

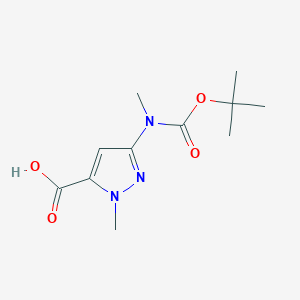

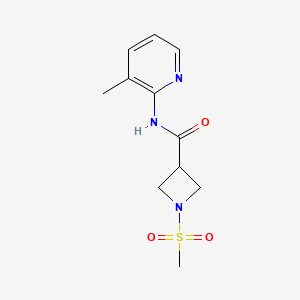

The compound "2-[(3-Chloro-2-fluorobenzyl)thio]-5-(trifluoromethyl)pyridine" is a pyridine derivative that is of interest due to its potential applications in various fields, including pharmaceuticals and agrochemicals. While the specific compound is not directly studied in the provided papers, related compounds with similar structural motifs have been investigated, which can provide insights into the properties and reactivity of the compound .

Synthesis Analysis

The synthesis of related pyridine derivatives often involves multi-step reactions that may include halogenation, nucleophilic substitution, and the introduction of sulfur-containing groups. For instance, the synthesis of 2-Chloro-3-(2',2',2'-trifluoroethoxy)-pyridine, a key intermediate for a herbicide, involves Hofmann degradation, oxidative chlorination, and diazotization-alcoholysis . Similarly, the synthesis of 2,3-Difluoro-5-chloropyridine from 2,3,5-trichloro-pyridine uses potassium fluoride and a phase transfer catalyst . These methods could potentially be adapted for the synthesis of "this compound."

Molecular Structure Analysis

The molecular structure of pyridine derivatives is often characterized using techniques such as FT-IR, NMR, and X-ray diffraction. For example, the crystal structure of a novel interaction product of 5-trifluoromethyl-pyridine-2-thione with iodine was determined by X-ray diffraction . Additionally, the hydrazone derivative 2-[(2E)-2-(3-chloro-2-fluorobenzylidene)hydrazinyl]pyridine was characterized by single-crystal X-ray diffraction . These studies provide valuable information on bond lengths, angles, and overall molecular geometry that could be relevant to the compound of interest.

Chemical Reactions Analysis

The reactivity of pyridine derivatives can be influenced by the presence of substituents on the ring. For instance, the interaction of 5-trifluoromethyl-pyridine-2-thione with iodine leads to the formation of a n-σ* complex . The presence of electron-withdrawing groups, such as trifluoromethyl, can affect the feasibility of side-chain chlorination, as discussed in the synthesis of 2-chloro-3-(trifluoromethyl)pyridine . These insights can help predict the reactivity of "this compound" in various chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives are often determined using computational methods alongside experimental techniques. For example, DFT calculations were used to obtain the molecular electrostatic potential, natural bond orbital analysis, and thermodynamic properties of 2-chloro-6-(trifluoromethyl)pyridine . These theoretical studies complement experimental findings, such as antimicrobial activities and DNA interaction studies . Such analyses are crucial for understanding the behavior of the compound under different conditions and in biological systems.

Wissenschaftliche Forschungsanwendungen

Photochromic Properties of Related Compounds

Research on ortho-nitrobenzylpyridines, which share a structural motif with the target compound, has shown that these compounds exhibit photochromic activity due to intramolecular proton transfer, facilitated by the ortho-nitro group. This photochromic activity has potential applications in photon-based electronics (Naumov, 2006).

Environmental Persistence of Fluorinated Compounds

A review of novel fluorinated alternatives to per- and polyfluoroalkyl substances (PFASs) highlights the persistence, bioaccumulation, and potential toxicity of these compounds in the environment. The study suggests that new fluorinated compounds require further toxicological studies to assess their environmental safety (Wang et al., 2019).

Fluorine Chemistry in Pharmaceuticals and Materials Science

The synthesis and properties of pyranopyrimidine scaffolds, which are related to pyridine compounds, have been reviewed, with a focus on their applications in medicinal and pharmaceutical industries due to their bioavailability and broad synthetic applications (Parmar, Vala, & Patel, 2023).

Environmental and Biomonitoring of Fluorinated Compounds

Studies on the analysis and biodegradation of PFASs and their alternatives in environmental and biomonitoring samples indicate the critical need to understand the fate and effects of these compounds in the environment. Emerging fluoroalkylether substances have been identified, necessitating further research on their environmental impacts (Munoz et al., 2019).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-[(3-chloro-2-fluorophenyl)methylsulfanyl]-5-(trifluoromethyl)pyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClF4NS/c14-10-3-1-2-8(12(10)15)7-20-11-5-4-9(6-19-11)13(16,17)18/h1-6H,7H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRCPNRJJYFRAON-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)F)CSC2=NC=C(C=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClF4NS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-[(4-methylphenoxy)acetyl]piperidine](/img/structure/B2522088.png)

![N-(2-methylbenzo[d]thiazol-5-yl)-2-phenoxyethanesulfonamide](/img/structure/B2522089.png)

![Ethyl 3-[[[2-(4-fluorophenoxy)acetyl]amino]carbamoylamino]propanoate](/img/structure/B2522090.png)

![8-cyclopropanecarbonyl-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2522094.png)

![Methyl 2-[4,7-dimethyl-1,3-dioxo-6-(2-phenylethyl)purino[7,8-a]imidazol-2-yl]acetate](/img/structure/B2522096.png)

![N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2522098.png)

![7-[(2E)-but-2-en-1-yl]-8-(3,5-dimethyl-1H-pyrazol-1-yl)-6-hydroxy-3-methyl-3,7-dihydro-2H-purin-2-one](/img/structure/B2522100.png)

![2-[4-(2,2-Dimethylpropanoyl)piperazin-1-yl]-4-ethoxy-1,3-benzothiazole](/img/structure/B2522103.png)